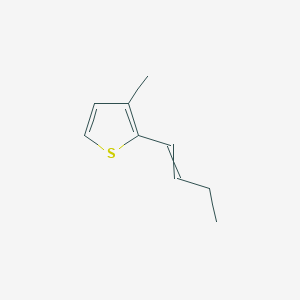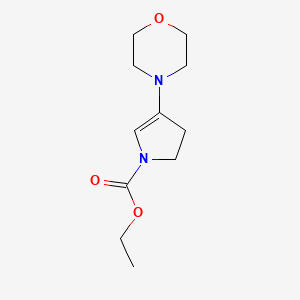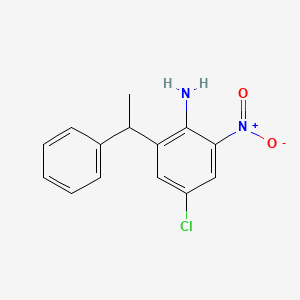
3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate: is an organic compound characterized by the presence of a carboxyphenoxy group, a keto group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-carboxyphenol and benzoyl chloride.
Esterification: The carboxyphenol undergoes esterification with benzoyl chloride in the presence of a base like pyridine to form the ester intermediate.
Oxidation: The ester intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the keto group.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and oxidation processes. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl and carboxyphenoxy groups can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Wirkmechanismus
The mechanism of action of 3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Carboxyphenoxy)phthalic acid
- 4-(2-Carboxyphenoxy)phthalic acid
- 3-(4-Carboxyphenoxy)phthalic acid
Uniqueness
Compared to similar compounds, 3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
109333-11-1 |
|---|---|
Molekularformel |
C16H11O6- |
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
3-(2-carboxyphenoxy)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C16H12O6/c17-14(18)11-8-4-5-9-12(11)22-16(21)13(15(19)20)10-6-2-1-3-7-10/h1-9,13H,(H,17,18)(H,19,20)/p-1 |
InChI-Schlüssel |
RUQWQNPCYBRKJV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])C(=O)OC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
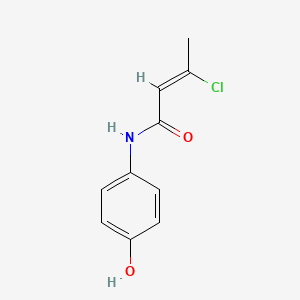

![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)

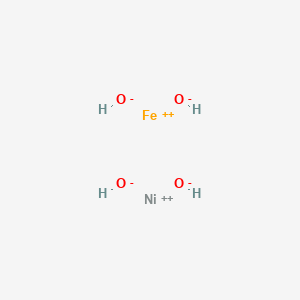
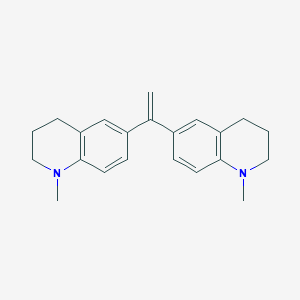

![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
